molecular formula C12H15N3 B566974 1-(4-Aminophenyl)piperidine-4-carbonitrile CAS No. 1267985-49-8

1-(4-Aminophenyl)piperidine-4-carbonitrile

Cat. No. B566974
CAS RN: 1267985-49-8
M. Wt: 201.273
InChI Key: HNCIMLFNNDSBRZ-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)piperidine-4-carbonitrile” is a compound used in the synthesis of various pharmaceuticals . It is a reactant for the synthesis of aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids via nitrilase-catalyzed enantioselective synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-Piperidinecarbonitrile in tetrahydrofuran (THF) with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

Piperidines are significant synthetic fragments for designing drugs. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.27 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

The synthesis of derivatives related to 1-(4-Aminophenyl)piperidine-4-carbonitrile has been explored for antimicrobial applications. In particular, compounds derived from similar structures have shown promising results against bacterial and fungal strains. The antimicrobial activity is attributed to their ability to induce bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021). Additionally, other related compounds have exhibited notable action against tested microbes, further supporting the potential use of this chemical structure in developing new antimicrobial agents (Goswami et al., 2022).

Anticancer Activity

The anticancer potential of derivatives from 1-(4-Aminophenyl)piperidine-4-carbonitrile is evident in their ability to exhibit excellent antitumor activity against various cancer cell lines. Compounds have been synthesized that demonstrate significant cytotoxic activities, including induction of cell cycle arrest and apoptosis in cancer cells (El-Agrody et al., 2020). These findings are critical for the development of new anticancer agents, highlighting the importance of this chemical structure in medicinal chemistry research.

Synthesis of Biologically Active Compounds

The versatility of 1-(4-Aminophenyl)piperidine-4-carbonitrile extends to its use as a precursor in the synthesis of various biologically active compounds. These include derivatives with potential for treating diseases and conditions beyond antimicrobial and anticancer applications. The efficient synthesis of such compounds underscores the value of this chemical structure in the discovery and development of new pharmaceuticals (Pratap et al., 2007).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “1-(4-Aminophenyl)piperidine-4-carbonitrile” could involve its use in the synthesis of new pharmaceuticals.

properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-3-1-11(14)2-4-12/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCIMLFNNDSBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-AMinophenyl)-4-piperidinecarbonitrile

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